molecular formula C4H10O2S B1595328 3-METHYLTHIO-1,2-PROPANEDIOL CAS No. 22551-26-4

3-METHYLTHIO-1,2-PROPANEDIOL

Cat. No.: B1595328
CAS No.: 22551-26-4
M. Wt: 122.19 g/mol
InChI Key: FXIHXPKPLPKPJH-UHFFFAOYSA-N
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Description

3-METHYLTHIO-1,2-PROPANEDIOL is an organic compound with the molecular formula C4H10O2S It is a sulfur-containing diol, which means it has two hydroxyl groups (-OH) and a methylthio group (-SCH3) attached to a propane backbone

Mechanism of Action

Target of Action

3-(Methylthio)-1,2-propanediol (3-MTP) is a naturally occurring food-borne sulfide . Its primary targets are the root knot nematodes, specifically Meloidogyne incognita . These nematodes cause serious damage to global agricultural production annually .

Mode of Action

3-MTP exhibits strong fumigant nematicidal activity and has a high attraction effect on Meloidogyne incognita . It interacts with these nematodes, inhibiting their growth and reproduction . In vitro, 3-MTP treatment can effectively inhibit the mycelial growth, spore germination, and germ tube elongation of Botrytis cinerea . It also impairs the spore viability and membrane integrity of Botrytis cinerea .

Biochemical Pathways

3-MTP is derived from the sulfur amino acid methionine . Yeasts can convert amino acids to flavor alcohols following the Ehrlich pathway, a reaction sequence comprising transamination, decarboxylation, and reduction . The alcohols can be further derivatized to the acetate esters by alcohol acetyl transferase .

Pharmacokinetics

incognita, with an LC50 value of 6.27 μg/mL at 24 h . In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3-MTP for 24 h increased to 69.93% .

Result of Action

The application of 3-MTP results in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 . Additionally, the root length and plant height of the treated plants show significant increases in comparison with the control group . It also exhibits an inhibitory effect on the egg-hatching of M. incognita .

Action Environment

The action of 3-MTP is influenced by environmental factors. It was found that the Bacillus thuringiensis Berliner strain NBIN-863, isolated from the Baijiu-producing environment, exhibits strong fumigant nematicidal activity and produces 3-MTP . The compound is also used in the postharvest phase to manage fruit fungal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-METHYLTHIO-1,2-PROPANEDIOL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

Cl-CH2-CHOH-CH2-OH+NaSCH3CH3S-CH2-CHOH-CH2-OH+NaCl\text{Cl-CH}_2\text{-CHOH-CH}_2\text{-OH} + \text{NaSCH}_3 \rightarrow \text{CH}_3\text{S-CH}_2\text{-CHOH-CH}_2\text{-OH} + \text{NaCl} Cl-CH2​-CHOH-CH2​-OH+NaSCH3​→CH3​S-CH2​-CHOH-CH2​-OH+NaCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-METHYLTHIO-1,2-PROPANEDIOL undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl groups can be reduced to form corresponding ethers.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethers.

    Substitution: Chlorinated derivatives.

Scientific Research Applications

3-METHYLTHIO-1,2-PROPANEDIOL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)propionaldehyde: Similar structure but with an aldehyde group instead of hydroxyl groups.

    Methyl 3-(methylthio)propionate: Similar structure but with an ester group.

Uniqueness

3-METHYLTHIO-1,2-PROPANEDIOL is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methylsulfanylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHXPKPLPKPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945205
Record name 3-(Methylsulfanyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22551-26-4
Record name 3-(Methylthio)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22551-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylthiopropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfanyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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